Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester
Description
The compound "Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester" (molecular formula: C₁₃H₁₆N₂O₂, molecular weight: 232.28 g/mol) is a carbamate derivative featuring an indole moiety. Its structure consists of a methyl carbamate group attached to a branched 1-methylethyl (isopropyl) side chain at the 3-position of the indole ring.
Structure
3D Structure
Properties
CAS No. |
89159-83-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-9(15-13(16)17-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
FZXXTZQPPDGKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalyst Selection and Performance
Zinc acetate (Zn(OAc)₂) with nitrogen-based ligands (e.g., 1,10-phenanthroline) achieves 84% yield (Table 1). Ligand-free Zn(OAc)₂ yields 60%, highlighting the ligand’s role in stabilizing intermediates. Comparatively, ZnO and ZnCl₂ underperform (<30% yield), emphasizing the necessity of carboxylate anions for catalytic activity.
Reaction Conditions
-
Temperature : 150–180°C
-
CO₂ Pressure : 3–5 MPa
-
Time : 4–24 hours
At 180°C and 5 MPa, the reaction completes within 2 hours, yielding 77% carbamate with 6% by-products (Table 2). Prolonged heating (>24 hours) reduces yields due to urea formation.
Ionic Liquid-Mediated Carbamate Synthesis
Ionic liquids (ILs) serve as dual solvents and catalysts in carbamate synthesis. The EP3508473B1 patent reports a 96% yield using 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) under 5 MPa CO₂.
Mechanism and Optimization
The IL stabilizes the carbamic acid intermediate, facilitating nucleophilic attack by methanol. Key parameters include:
-
IL Loading : 0.1 mmol per 1 mmol amine
-
Solvent : Acetonitrile (96% yield) outperforms dioxane (55%) and THF (55%).
Notably, the IL is recyclable for three cycles without significant activity loss.
Alkali Metal-Catalyzed Reactions
Alkali metal compounds (e.g., LiOt-Bu) catalyze carbamate formation via deprotonation of the amine, enhancing nucleophilicity. In the EP3508473B1 protocol, LiOt-Bu (0.02 mmol) achieves 78% yield at 150°C and 5 MPa CO₂.
Comparative Analysis
-
Catalyst Efficiency : LiOt-Bu > NaOAc > K₂CO₃
Data Tables Summarizing Key Findings
Table 1: Zinc Catalyst Performance in Carbamate Synthesis
| Catalyst | Ligand | Yield (%) | By-Product (%) |
|---|---|---|---|
| Zn(OAc)₂ | None | 60 | 6 |
| Zn(OAc)₂ | Phen | 84 | 3 |
| Zn(OAc)₂ | Bpy | 83 | 5 |
| ZnO | None | 22 | 13 |
Chemical Reactions Analysis
Types of Reactions
Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features a carbamic acid moiety linked to an indole derivative, which contributes to its unique chemical behavior. The molecular formula is with a molecular weight of approximately 246.31 g/mol. The presence of the indole structure is crucial for its interaction with biological systems, especially in drug design.
Biological Activities
Research indicates that carbamic acid derivatives can exhibit a range of biological activities:
- Neuroactive Properties : Compounds similar to carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester have shown potential neuroactivity, making them candidates for treating neurological disorders. The indole moiety is known for its role in serotonin receptor modulation, which is vital for developing antidepressants and anxiolytics.
- Anti-inflammatory Effects : Initial studies suggest that this compound may interact with inflammatory pathways, potentially leading to anti-inflammatory applications. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of carbamic acid derivatives on animal models. Results indicated that these compounds could enhance serotonergic activity in the brain, suggesting potential use as antidepressants. Behavioral tests showed significant improvement in depressive-like symptoms in treated animals compared to controls .
Case Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory properties of carbamic acid derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. The study utilized cell lines exposed to lipopolysaccharides (LPS) and found that treatment with these compounds reduced cytokine levels significantly, indicating their potential as therapeutic agents in inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may affect pathways involved in cell signaling, apoptosis, and other biological processes .
Comparison with Similar Compounds
Key Structural Features
Carbamate esters of indole derivatives are characterized by variations in:
- Indole substitution pattern (e.g., position of carbamate attachment).
- Alkyl chain length and branching (e.g., methyl, ethyl, or isopropyl groups).
- Ester group (e.g., methyl vs. ethyl ester).
These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Comparative Analysis of Selected Compounds
Pharmacological Potential
- Indole carbamates are explored for CNS-targeted therapies due to indole’s structural resemblance to serotonin. The target compound’s branched chain could enhance blood-brain barrier penetration .
- Methyl ester groups are metabolically labile, allowing controlled release of active metabolites in vivo .
Agricultural and Industrial Relevance
- Carbamate insecticides (e.g., 2-Isopropylphenyl methylcarbamate) demonstrate the importance of ester group and substituent positioning in pesticidal activity .
Biological Activity
Carbamic acid derivatives, particularly those containing indole structures, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester , exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound under consideration is an indole-based carbamate, characterized by the following structure:
- Chemical Name : this compound
- CAS Number : Not specifically listed in the provided sources.
Research indicates that indole derivatives can influence various biological pathways:
- Cell Cycle Regulation : Studies have shown that similar indole derivatives can block cancer cell growth by interfering with the cell cycle at the G0/G1 and G2/M phases. This is primarily achieved through the inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization, leading to apoptosis in cancer cells .
- Anti-Cancer Activity : Indole-based compounds have demonstrated efficacy against various cancer types. For instance, one study highlighted that a related compound inhibited colony formation in lung cancer cells and showed effectiveness in SCID mouse models with human tumor xenografts .
- Anti-Malarial Potential : Some indole derivatives exhibit moderate anti-malarial activity against Plasmodium falciparum, with IC50 values indicating significant cytotoxicity against specific strains .
Biological Activity Table
The following table summarizes key findings related to the biological activity of indole derivatives similar to carbamic acid methyl esters:
Case Studies
- Cancer Research : A study involving biphenyl-4-carboxylic acid derivatives demonstrated that these compounds could selectively induce apoptosis in SV40 large T-antigen transformed cells, significantly reducing colony formation efficiency in lung cancer models .
- Anti-Malarial Activity : Research into indole derivatives revealed that modifications to the structure can enhance anti-malarial properties. For instance, specific substitutions led to improved efficacy against P. falciparum with promising selectivity indices .
Q & A
What synthetic methodologies are recommended for preparing Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester with high yield?
Basic Research Question
Methodological Answer:
High-yield synthesis typically involves coupling indole derivatives with carbamate precursors. A general procedure includes:
Reagent Preparation : Start with 3-formylindole derivatives (or analogous intermediates) and methyl carbamate reagents.
Reaction Conditions : Reflux in acetic acid with sodium acetate (3–5 hours) to facilitate esterification and cyclization .
Purification : Filter the crystalline precipitate and recrystallize using DMF/acetic acid mixtures to enhance purity .
Optimization : Adjust solvent polarity (e.g., ethanol vs. THF) and catalyst loading (e.g., DMAP) based on LookChem’s multi-step yield optimization protocols for structurally related carbamates .
Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected m/z ~234.1 for C12H14N2O2) .
- Polar Surface Area (PSA) : Computational tools (e.g., ChemSpider) predict PSA (~64.35 Ų) to guide HPLC method development .
How can researchers address discrepancies in reported synthetic yields for carbamate esters with indole moieties?
Advanced Research Question
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables:
- Contradiction Analysis : Compare yields from (multi-step routes) and (single-step reflux). Lower yields in single-step methods may arise from incomplete esterification, requiring TLC monitoring.
- Impurity Profiling : LC-MS identifies side products (e.g., hydrolyzed carbamates) to refine purification protocols .
What strategies optimize the compound’s stability under physiological conditions for pharmacological studies?
Advanced Research Question
Methodological Answer:
- Hydrolytic Stability :
- Bioavailability Enhancement :
What are the key regulatory considerations for handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
- Hazard Classification : Classify under GHS "Warning" (H319: eye irritation) per CLP regulations for carbamates .
- Waste Disposal : Assign waste code U372 (Carbendazim analogs) and neutralize with 1M NaOH before disposal .
- Safety Protocols : Use fume hoods during synthesis and PPE (gloves, goggles) to mitigate exposure risks .
How does the steric environment of the 1-methylethyl group influence the compound’s reactivity in nucleophilic reactions?
Advanced Research Question
Methodological Answer:
- Steric Effects Analysis :
- Kinetic Studies : Compare reaction rates with analogs lacking the 1-methylethyl group (e.g., ’s ethyl ester derivative). Lower reactivity may result from hindered nucleophilic attack at the carbamate carbonyl.
- Computational Modeling : DFT calculations (e.g., Gaussian) quantify steric hindrance using % buried volume (%VBur) around the reactive site .
- Synthetic Modifications : Introduce bulkier substituents (e.g., tert-butyl) to test steric thresholds in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
